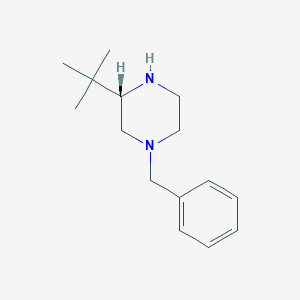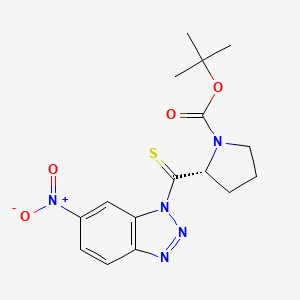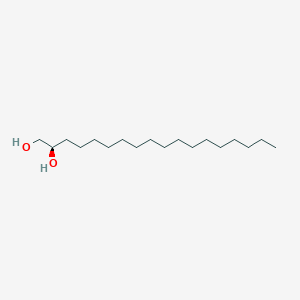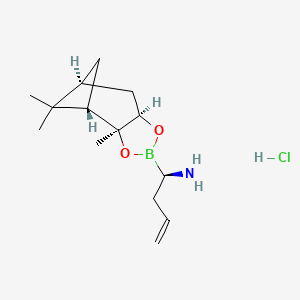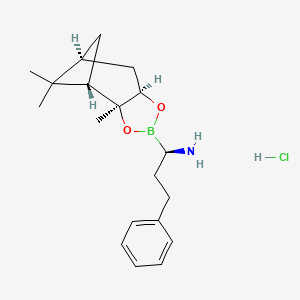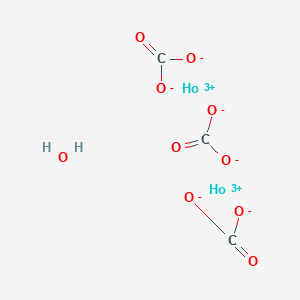
Holmium(III)-carbonat-Hydrat
Übersicht
Beschreibung
Holmium(III) carbonate hydrate is a chemical compound with the linear formula Ho2(CO3)3 · xH2O . It has a molecular weight of 509.89 on an anhydrous basis .
Synthesis Analysis
Crystalline hydrated holmium carbonates can be synthesized using ammonium bicarbonate as a precipitant . The process involves adding aqueous ammonium bicarbonate to a constantly-stirred solution of holmium chloride. The solution is then maintained at 25ºC for one week .Molecular Structure Analysis
The molecular structure of Holmium(III) carbonate hydrate is represented by the SMILES stringO.[Ho+3].[Ho+3].[O-]C([O-])=O.[O-]C([O-])=O.[O-]C([O-])=O .
Wissenschaftliche Forschungsanwendungen
Ho2(CO3)3⋅xH2O Ho_2(CO_3)3 \cdot xH_2O Ho2(CO3)3⋅xH2O
, ist eine Verbindung, die in verschiedenen wissenschaftlichen Forschungsbereichen von Interesse ist. Nachfolgend finden Sie eine umfassende Analyse, die sich auf sechs verschiedene Anwendungen konzentriert, die jeweils in einem eigenen Abschnitt beschrieben werden.Neutronenaktivierungsanalyse
Holmium(III)-carbonat-Hydrat: wird in der Neutronenaktivierungsanalyse (NAA) verwendet, um die Konzentration von Elementen in einer Probe zu bestimmen. Das Holmium wirkt als Aktivator, fängt Neutronen ein und wird radioaktiv. Diese Radioaktivität kann dann gemessen werden, um die in der Probe vorhandenen Elemente zu quantifizieren. Diese Anwendung ist besonders nützlich im Bereich der Geochemie und der Materialwissenschaft, wo präzise Messungen erforderlich sind {_svg_1}.
Biomedizinische Forschung
In der biomedizinischen Forschung wird This compound für seine potenzielle Verwendung in der Strahlentherapie untersucht. Holmium hat einen hohen Neutroneneinfangquerschnitt, wodurch es sich für den Einsatz in der Krebsbehandlung als Teil der Bor-Neutroneneinfangtherapie (BNCT) eignet. Diese Therapie zielt selektiv auf Krebszellen ab, während das umgebende gesunde Gewebe geschont wird .
Magnetische Materialien
Die magnetischen Eigenschaften von Holmium sind von Interesse bei der Entwicklung von neuen magnetischen Materialien. Es wird für seinen Einsatz in Permanentmagneten, magnetischen Kühlsystemen und bei der Konstruktion von Hochtemperatursupraleitern untersucht. Diese Materialien finden Anwendungen in verschiedenen Hightech-Bereichen, darunter Elektronik und Energiespeichersysteme .
Katalyse
Forscher untersuchen den Einsatz von This compound als Katalysator in der organischen Synthese. Seine einzigartige elektronische Struktur könnte möglicherweise verschiedene chemische Reaktionen erleichtern, wodurch es ein wertvolles Werkzeug in der synthetischen Chemie und in industriellen Prozessen wird .
Optische Geräte
Aufgrund seiner optischen Eigenschaften wird This compound bei der Herstellung von optischen Geräten verwendet. Es kann bei der Produktion von Lasern, Lichtwellenleitern und lumineszierenden Materialien eingesetzt werden. Diese Anwendungen sind bedeutsam in den Bereichen Telekommunikation und medizinische Diagnostik .
Umweltwissenschaften
In den Umweltwissenschaften wird This compound verwendet, um die Bioakkumulation von Seltenerdelementen in Organismen zu untersuchen. So werden beispielsweise seine Auswirkungen auf die Biomasse und die biochemische Zusammensetzung von Cyanobakterien erforscht, um die ökologischen Auswirkungen von Seltenerdelementen in aquatischen Systemen zu verstehen .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that holmium(iii) ions can interact with various biological targets, including proteins and dna .
Mode of Action
It’s known that holmium(III) ions can form complexes with other molecules, which may influence their interactions with biological targets .
Biochemical Pathways
Holmium(iii) ions are known to interact with various biochemical pathways due to their ability to form complexes with other molecules .
Result of Action
It’s known that holmium(iii) ions can have various effects at the molecular and cellular level due to their ability to interact with different biological targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of holmium(III) carbonate hydrate. Factors such as pH, temperature, and the presence of other ions can affect the compound’s stability and its interactions with biological targets .
Biochemische Analyse
Cellular Effects
Holmium(III) carbonate hydrate exerts various effects on different types of cells and cellular processes. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Halobacterium halobium, Holmium(III) carbonate hydrate was found to decrease the maximum heat production and growth rate constants, indicating an impact on cellular metabolism . Furthermore, the compound can affect cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular responses. These effects highlight the potential of Holmium(III) carbonate hydrate in modulating cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Holmium(III) carbonate hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Holmium(III) carbonate hydrate remains stable under ambient conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular metabolism and function, indicating its potential for prolonged biochemical applications.
Dosage Effects in Animal Models
The effects of Holmium(III) carbonate hydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress. At high doses, Holmium(III) carbonate hydrate can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of optimizing the concentration of Holmium(III) carbonate hydrate for specific biochemical applications.
Metabolic Pathways
Holmium(III) carbonate hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic profile of cells, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of Holmium(III) carbonate hydrate within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, Holmium(III) carbonate hydrate can bind to various intracellular proteins and organelles, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s cellular and biochemical effects.
Subcellular Localization
Holmium(III) carbonate hydrate exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, Holmium(III) carbonate hydrate may localize to the mitochondria, where it can influence mitochondrial function and metabolism . Understanding the subcellular localization of Holmium(III) carbonate hydrate is crucial for elucidating its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
holmium(3+);tricarbonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Ho.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHLSAONJAUANQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Ho+3].[Ho+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Ho2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70722161 | |
| Record name | Holmium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38245-34-0 | |
| Record name | Holmium carbonate--water (2/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70722161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Holmium(III) carbonate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




